Butamifos oxon is a chemical compound derived from butamifos, an organophosphate herbicide primarily used for controlling annual and graminaceous weeds. It is recognized for its low aqueous solubility and moderate toxicity to both mammals and biodiversity, functioning as an acetylcholinesterase inhibitor. The oxon form represents the active metabolite of butamifos, which is significant in understanding its environmental impact and biological activity .
Butamifos oxon is classified as an organophosphate pesticide. Organophosphates are a group of chemicals that inhibit the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in synapses, which can cause neurotoxicity. Butamifos itself is not approved for use in the UK and is considered moderately toxic according to various toxicity assessments .
The synthesis of butamifos oxon typically involves the oxidative metabolism of butamifos, which can occur in environmental conditions or biological systems. The transformation from butamifos to its oxon form generally involves the removal of a sulfur atom and the addition of oxygen, resulting in a more reactive compound.
Butamifos oxon has a complex molecular structure characterized by the following formula:
The structural representation can be described as follows:
Butamifos oxon participates in various chemical reactions typical of organophosphates:
The mechanism of action of butamifos oxon involves:
Quantitative data on its potency indicates that butamifos oxon has significant neurotoxic potential compared to other organophosphates .
The physical properties of butamifos oxon include:
Chemical properties include:
Toxicological assessments indicate moderate toxicity levels for aquatic organisms and mammals .
Butamifos oxon is primarily studied within agricultural chemistry due to its role as a pesticide metabolite. Its applications include:
Butamifos oxon (O-butyl O-(5-methyl-2-nitrophenyl) N-(isopropyl) phosphoramidate) forms primarily via oxidative desulfuration, where the thiono group (P=S) of parent butamifos is replaced by a P=O group. This transformation occurs through two distinct routes:
Table 1: Comparative Parameters for Butamifos Oxon Formation Pathways
Pathway | Catalyst/Conditions | Primary Product | Key Intermediate | Reaction Rate |
---|---|---|---|---|
Enzymatic | CYP3A4/2B6 isoforms | Butamifos oxon | Phosphooxythirane | Vₘₐₓ: 8.2 nmol/min/mg protein |
Abiotic (Chlorination) | HOCl (pH 5.0) | Butamifos oxon | Chlorinated thiophosphate | k: 2.7 M⁻¹s⁻¹ |
Photolytic | UV/H₂O₂ (λ=290 nm) | Desmethyl-butamifos oxon | Phosphinyl radical | t₁/₂: 48 min |
Cytochrome P450 enzymes (CYP) are the primary mediators of butamifos oxon biosynthesis in biological systems. The human isoforms CYP3A4 and CYP2B6 demonstrate highest catalytic efficiency, attributable to their expansive substrate-binding cavities accommodating butamifos’ bulky nitroaryl group [3] [9]. The catalytic cycle involves:
Table 2: CYP Isoform Contributions to Butamifos Oxon Synthesis
CYP Isoform | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Polymorphism Impact |
---|---|---|---|
CYP3A4 | 2.8 × 10⁴ | 42.3 | Minimal (Broad specificity) |
CYP2B6 | 1.9 × 10⁴ | 48.7 | High (∗6 allele reduces Vₘₐₓ) |
CYP2C19 | 4.2 × 10³ | 56.1 | Moderate (∗2 allele inactive) |
Prechlorination in water treatment rapidly converts butamifos to its oxon via electrophilic substitution. At pH 6.0, >95% transformation occurs within 10 minutes at chlorine doses >2 mg/L. The oxon resists further oxidation due to its electron-deficient phosphoryl group, accumulating at concentrations up to 58% of initial butamifos load [4] [6]. Concurrently, the nitrophenyl moiety undergoes ring chlorination:
Table 3: Byproducts of Butamifos Chlorination and Their Properties
Compound | Formation Pathway | Mutagenicity (YG1029 revertants/mg) | Persistence in Finished Water |
---|---|---|---|
Butamifos oxon | P=S → P=O oxidation | Not detected | High (t₁/₂ > 72 h) |
6-Chloro-5-methyl-2-nitrophenol | Aromatic ring chlorination | 110,000 | Moderate (t₁/₂ = 24 h) |
4-Chloro-5-methyl-2-nitrophenol | Meta-chlorination | 32,000 | Low (t₁/₂ = 8 h) |
Butamifos oxon undergoes further transformation via sunlight exposure and hydrolysis:
Table 4: Primary Degradation Pathways of Butamifos Oxon
Pathway | Conditions | Major Products | Half-life (t₁/₂) | Quantum Yield (Φ)/Rate Constant (k) |
---|---|---|---|---|
Direct photolysis | UV-B (λ=290–320 nm) | 5-Methyl-2-nitrophenol + Phosphoramidate | 4.8 hours | Φ: 0.018 ± 0.003 |
•OH-mediated | Simulated sunlight + H₂O₂ | 5-Hydroxymethyl-2-nitrophenol | 51 minutes | kₒH: 4.3 × 10⁹ M⁻¹s⁻¹ |
Acid hydrolysis | pH 4.0, 25°C | Isopropylamine + Phosphoester | 12 days | k: 6.7 × 10⁻⁷ s⁻¹ |
Alkaline hydrolysis | pH 9.0, 25°C | 5-Methyl-2-nitrophenol + Diethyl phosphate | 3.2 days | k: 2.5 × 10⁻⁵ s⁻¹ |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0